3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole
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Overview
Description
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting 2-methylphenylamine with formaldehyde and piperidine under controlled conditions.
Indole Formation: The next step involves the formation of the indole ring through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone.
Coupling Reaction: The final step involves coupling the piperidine derivative with the indole derivative using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Studied for its anticancer properties.
N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Evaluated for its ability to inhibit tubulin polymerization.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
827015-69-0 |
---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[[4-(2-methylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C27H28N2/c1-20-9-5-6-12-23(20)21-15-17-29(18-16-21)19-25-24-13-7-8-14-26(24)28-27(25)22-10-3-2-4-11-22/h2-14,21,28H,15-19H2,1H3 |
InChI Key |
HXKKDKCFYZJEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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